molecular formula C29H23FN2O3 B11537930 Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate

Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11537930
M. Wt: 466.5 g/mol
InChI Key: BZSOAWFXTYYUTG-UHFFFAOYSA-N
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Description

Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and further functional group transformations to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate apart is its specific combination of functional groups and its potential for targeted biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H23FN2O3

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C29H23FN2O3/c1-2-35-28(34)29(18-31)24-17-14-19-8-6-7-11-23(19)32(24)26(27(33)21-9-4-3-5-10-21)25(29)20-12-15-22(30)16-13-20/h3-17,24-26H,2H2,1H3

InChI Key

BZSOAWFXTYYUTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2C=CC3=CC=CC=C3N2C(C1C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5)C#N

Origin of Product

United States

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